molecular formula C13H19FN2O2 B6600441 tert-butyl N-{[4-(aminomethyl)-3-fluorophenyl]methyl}carbamate CAS No. 1955498-45-9

tert-butyl N-{[4-(aminomethyl)-3-fluorophenyl]methyl}carbamate

Cat. No.: B6600441
CAS No.: 1955498-45-9
M. Wt: 254.30 g/mol
InChI Key: PXMAERVCPKJVEN-UHFFFAOYSA-N
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Description

Tert-butyl N-{[4-(aminomethyl)-3-fluorophenyl]methyl}carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are derivatives of carbamic acid and are widely used in various fields such as pharmaceuticals, agriculture, and materials science. This particular compound features a tert-butyl group, a fluorophenyl group, and an aminomethyl group, making it a versatile molecule for different applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-{[4-(aminomethyl)-3-fluorophenyl]methyl}carbamate typically involves the following steps:

  • Bromination: : The starting material, 4-aminomethyl-3-fluorobenzene, undergoes bromination to introduce a bromomethyl group.

  • Nucleophilic Substitution: : The bromomethyl group is then substituted with a tert-butyl carbamate group using a nucleophilic substitution reaction.

  • Purification: : The final product is purified through recrystallization or chromatography to achieve the desired purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors and large-scale synthesis techniques to ensure efficiency and cost-effectiveness. The use of automated systems and advanced purification methods can help in achieving high yields and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-{[4-(aminomethyl)-3-fluorophenyl]methyl}carbamate: can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form corresponding carbonyl compounds.

  • Reduction: : Reduction reactions can be performed to convert the carbamate group into amines.

  • Substitution: : Nucleophilic substitution reactions can be used to introduce different functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

  • Substitution: : Nucleophiles like sodium azide (NaN₃) and amines can be used for substitution reactions.

Major Products Formed

  • Oxidation: : Formation of carbonyl compounds such as carboxylic acids and aldehydes.

  • Reduction: : Formation of amines from carbamates.

  • Substitution: : Introduction of various functional groups, leading to the formation of different derivatives.

Scientific Research Applications

Tert-butyl N-{[4-(aminomethyl)-3-fluorophenyl]methyl}carbamate: has several scientific research applications:

  • Chemistry: : Used as a protecting group for amines in organic synthesis.

  • Biology: : Employed in the study of enzyme inhibitors and receptor binding assays.

  • Medicine: : Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

  • Industry: : Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism by which tert-butyl N-{[4-(aminomethyl)-3-fluorophenyl]methyl}carbamate exerts its effects involves the interaction with molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby modulating their activity. The tert-butyl group enhances the stability and reactivity of the molecule, making it effective in various biological and chemical processes.

Comparison with Similar Compounds

Tert-butyl N-{[4-(aminomethyl)-3-fluorophenyl]methyl}carbamate: can be compared with other similar compounds such as:

  • Boc-protected amines: : Similar in structure but differ in the presence of the fluorophenyl group.

  • Fluorinated carbamates: : Similar in the fluorophenyl group but differ in the protecting group used.

The uniqueness of this compound lies in its combination of the tert-butyl group, fluorophenyl group, and aminomethyl group, which provides distinct chemical and biological properties.

Properties

IUPAC Name

tert-butyl N-[[4-(aminomethyl)-3-fluorophenyl]methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19FN2O2/c1-13(2,3)18-12(17)16-8-9-4-5-10(7-15)11(14)6-9/h4-6H,7-8,15H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXMAERVCPKJVEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC(=C(C=C1)CN)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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